molecular formula C17H18N4OS B5575565 (6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B5575565
M. Wt: 326.4 g/mol
InChI Key: SDFMLBXEOPYTCS-CRFANRBNSA-N
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Description

(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a thiadiazole derivative under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    p-Toluenesulfonic acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting an antimicrobial or anticancer effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo-pyrimidinone derivatives, such as:

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

What sets (6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one apart is its specific substitution pattern and the presence of the imino group

Properties

IUPAC Name

(6Z)-5-imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-10(2)8-14-20-21-15(18)13(16(22)19-17(21)23-14)9-12-7-5-4-6-11(12)3/h4-7,9-10,18H,8H2,1-3H3/b13-9-,18-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFMLBXEOPYTCS-CRFANRBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=N)N3C(=NC2=O)SC(=N3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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